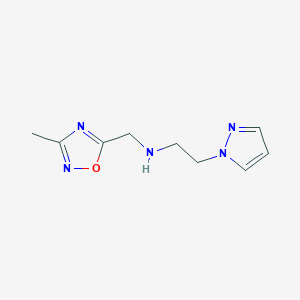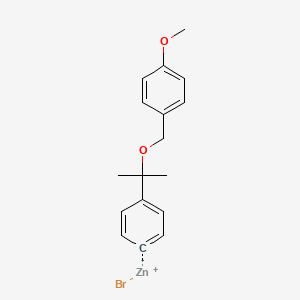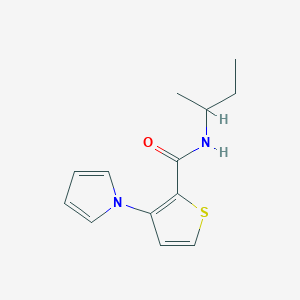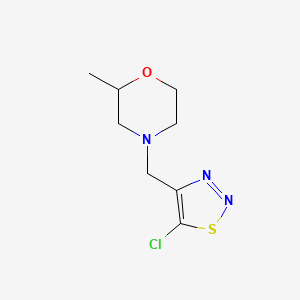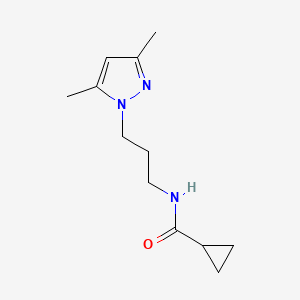
n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)cyclopropanecarboxamide: is a compound that features a cyclopropane carboxamide group attached to a pyrazole ring The pyrazole ring is substituted with two methyl groups at positions 3 and 5
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)cyclopropanecarboxamide typically involves the condensation of 3,5-dimethylpyrazole with a suitable cyclopropane derivative. One common method is the reaction of 3,5-dimethylpyrazole with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions: n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
Chemistry: In organic synthesis, n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds .
Biology: Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for further investigation .
Industry: In the material science industry, this compound is used in the development of new materials with specific properties, such as polymers and coatings .
作用机制
The mechanism of action of n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .
相似化合物的比较
3,5-Dimethylpyrazole: A precursor in the synthesis of n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)cyclopropanecarboxamide.
Cyclopropanecarboxylic Acid: Another precursor used in the synthesis.
N-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide: A structurally similar compound with potential biological activity.
Uniqueness: this compound is unique due to its combination of a cyclopropane ring and a pyrazole ring, which imparts specific chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and development .
属性
分子式 |
C12H19N3O |
|---|---|
分子量 |
221.30 g/mol |
IUPAC 名称 |
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H19N3O/c1-9-8-10(2)15(14-9)7-3-6-13-12(16)11-4-5-11/h8,11H,3-7H2,1-2H3,(H,13,16) |
InChI 键 |
CWDLIFHPHHWXSH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1CCCNC(=O)C2CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


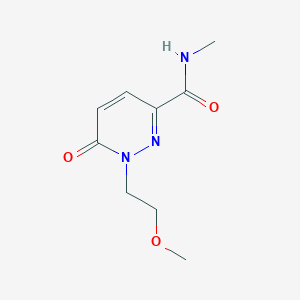
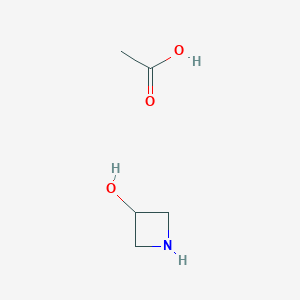
![2-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14890204.png)
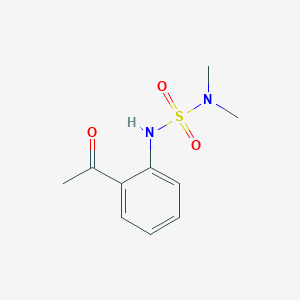
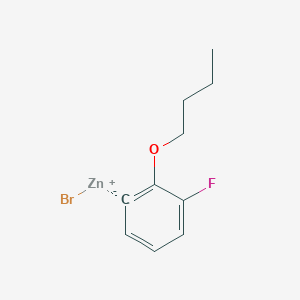
![(R)-1-(3-(4-Hydroxy-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B14890211.png)
![2-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14890216.png)

![3-[(3',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14890232.png)
![N-cyclopentyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide](/img/structure/B14890235.png)
